N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary greatly depending on their specific structure. For example, the compound “N-(Isoxazol-4-yl)pivalimidamide” has a molecular weight of 167.21 g/mol .
Scientific Research Applications
Biological Activity
Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . This makes them a subject of interest in medicinal chemistry.
Synthetic Availability
Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage. This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Medicinal Chemistry
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
Antimicrobial Activity
Isoxazoles have been found to possess antimicrobial activity, making them useful in the development of new antimicrobial agents .
Antiviral Activity
Some isoxazoles have demonstrated antiviral properties, which could be useful in the development of antiviral drugs .
Anticancer Activity
Isoxazoles have shown potential as anticancer agents. Research is ongoing to develop new isoxazole derivatives with enhanced anticancer activity .
Anti-inflammatory and Immunomodulating Activity
Isoxazoles have been found to possess anti-inflammatory and immunomodulating activity, making them potential candidates for the development of drugs to treat inflammatory diseases and modulate immune response .
Anticonvulsant and Antidepressant Activity
Isoxazoles have shown potential as anticonvulsant and antidepressant agents. This makes them a subject of interest in the development of drugs to treat neurological and mental health conditions .
Mechanism of Action
The mechanism of action of isoxazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(1,2-oxazol-4-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-9(7(2)15-6)10(13)12-8-4-11-14-5-8/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCLOKYXSMKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide |
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